molecular formula C15H14N4O3S2 B2955566 N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide CAS No. 701931-43-3

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide

Cat. No. B2955566
CAS RN: 701931-43-3
M. Wt: 362.42
InChI Key: SVYATUGFKPREOQ-UHFFFAOYSA-N
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Description

“N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide” is a complex organic compound. It contains a pyridine-4-carboxamide moiety, which is the amide form of isonicotinic acid . It also contains a benzothiazole ring, which is a type of heterocyclic compound . The molecule also includes a dimethylsulfamoyl group .


Molecular Structure Analysis

The molecular structure of this compound is complex. It contains a total of 26 bonds, including 15 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aromatic), 1 sulfonamide (thio-/dithio-), and 1 Pyridine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C15H14N4O3S2, an average mass of 362.427 Da, and a monoisotopic mass of 362.050720 Da .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

  • Development of Synthetic Methods: Research on chemical intermediates often involves the synthesis of novel compounds that can be used as building blocks in the development of pharmaceuticals, materials science, and chemical biology. For example, the synthesis of substituted 3,4-dimethylisoxazolo[5,4-b]pyridine-5-carboxamide derivatives demonstrates the importance of developing new synthetic methods for creating complex molecules with potential applications in drug discovery and material sciences (Muge Guleli et al., 2019).

Functionalization and Derivatization

  • Reactions for Functional Group Introduction: The functionalization reactions of certain core structures, such as pyridine or pyrazole derivatives, highlight the versatility of these scaffolds for further chemical modifications. These reactions enable the introduction of various functional groups that can alter the physical, chemical, or biological properties of the molecules, making them suitable for specific applications (İ. Yıldırım et al., 2005).

Material Science and Polymer Research

  • Polymer Synthesis and Characterization: The creation of novel polymers based on pyridine derivatives, such as 2,5‐bis[(4‐carboxyanilino) carbonyl] pyridine, demonstrates the intersection of organic synthesis and material science. These polymers are studied for their physical properties, including thermal stability and solubility, which could lead to new materials with unique characteristics for industrial applications (K. Faghihi and Zohreh Mozaffari, 2008).

Antimicrobial and Antifungal Studies

  • Biological Activity Screening: The synthesis and screening of novel pyridine derivatives for antimicrobial and antifungal activities are crucial in the search for new therapeutic agents. Compounds with unique structures are evaluated for their efficacy against various microbial strains, contributing to the development of new drugs to combat resistant pathogens (M. Gouda et al., 2010).

properties

IUPAC Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S2/c1-19(2)24(21,22)11-3-4-12-13(9-11)23-15(17-12)18-14(20)10-5-7-16-8-6-10/h3-9H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYATUGFKPREOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide

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